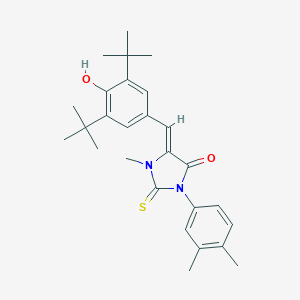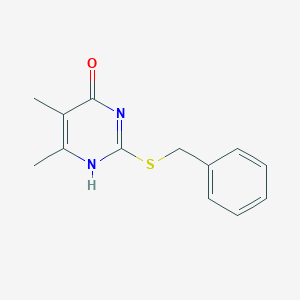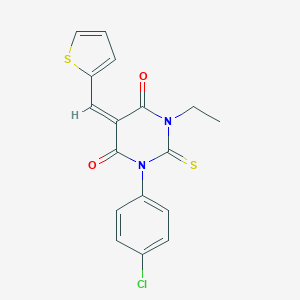![molecular formula C28H26FIN2O3 B297354 4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B297354.png)
4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound, also known as EF5, has been extensively studied for its ability to detect hypoxia in tumors and its potential use in cancer therapy.
Mécanisme D'action
4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one works by binding to hypoxic cells in the body. The compound is reduced to a stable radical in the presence of oxygen, which allows it to be detected using various imaging techniques. This compound has been shown to selectively accumulate in hypoxic regions of tumors and has been used to monitor the effectiveness of cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in animal models and has been well-tolerated in clinical trials. The compound is rapidly cleared from the body and does not accumulate in healthy tissues. This compound has been shown to have no significant effect on blood pressure, heart rate, or respiratory rate.
Avantages Et Limitations Des Expériences En Laboratoire
4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one has several advantages for use in laboratory experiments. The compound is stable and can be easily synthesized in large quantities. This compound is also highly selective for hypoxic cells and can be used to monitor the effectiveness of cancer therapies. However, this compound has limitations in that it requires specialized imaging techniques and may not be suitable for all types of tumors.
Orientations Futures
There are several future directions for research on 4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one. One area of interest is the development of new imaging techniques that can improve the detection of hypoxia in tumors. Another area of interest is the use of this compound in combination with other cancer therapies to improve treatment outcomes. Additionally, there is potential for this compound to be used in the development of new cancer drugs that target hypoxic cells. Overall, this compound has the potential to make a significant impact on cancer research and therapy.
Méthodes De Synthèse
The synthesis of 4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves a multi-step process that includes the reaction of 4-iodobenzaldehyde with ethyl acetoacetate, followed by a series of reactions with various reagents to produce the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its ability to detect hypoxia in tumors. Hypoxia is a common feature of solid tumors and is associated with poor prognosis and resistance to therapy. This compound is a hypoxia marker that can be used to detect areas of low oxygen in tumors. This information can be used to guide treatment decisions and improve patient outcomes.
Propriétés
Formule moléculaire |
C28H26FIN2O3 |
|---|---|
Poids moléculaire |
584.4 g/mol |
Nom IUPAC |
(4Z)-4-[[3-ethoxy-4-[(2-fluorophenyl)methoxy]-5-iodophenyl]methylidene]-2-phenyl-5-propylpyrazol-3-one |
InChI |
InChI=1S/C28H26FIN2O3/c1-3-10-25-22(28(33)32(31-25)21-12-6-5-7-13-21)15-19-16-24(30)27(26(17-19)34-4-2)35-18-20-11-8-9-14-23(20)29/h5-9,11-17H,3-4,10,18H2,1-2H3/b22-15- |
Clé InChI |
KBLNUCCSXSNGKX-JCMHNJIXSA-N |
SMILES isomérique |
CCCC\1=NN(C(=O)/C1=C\C2=CC(=C(C(=C2)I)OCC3=CC=CC=C3F)OCC)C4=CC=CC=C4 |
SMILES |
CCCC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)I)OCC3=CC=CC=C3F)OCC)C4=CC=CC=C4 |
SMILES canonique |
CCCC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)I)OCC3=CC=CC=C3F)OCC)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Chloro-4-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297271.png)

![3-Benzyl-2-[(4-methylphenyl)imino]-5-[2-(2-morpholin-4-yl-2-oxoethoxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B297274.png)
![(2Z,5E)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B297277.png)
![2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B297280.png)
![2-[4-iodo(methylsulfonyl)anilino]-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B297281.png)


![Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B297288.png)
![(5E)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione](/img/structure/B297289.png)
![(5E)-5-[(1-ethyl-2,5-dimethylpyrrol-3-yl)methylidene]-3-phenylimidazolidine-2,4-dione](/img/structure/B297291.png)
![2-[4-[(Z)-[2-(3,5-dimethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid](/img/structure/B297292.png)
![2-[(2-bromo-4-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297293.png)

